molecular formula C5H6ClN3O B2420156 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one CAS No. 1849310-14-0

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one

Cat. No.: B2420156
CAS No.: 1849310-14-0
M. Wt: 159.57
InChI Key: ITGICIXXKKKYJQ-UHFFFAOYSA-N
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Description

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Scientific Research Applications

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with antifungal, antibacterial, and anticancer properties.

    Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-1,2,3-triazole with chloroacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, possibly involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one can undergo various types of chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The triazole ring can participate in redox reactions, although these are less common.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding triazole and acetic acid derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Hydrolysis: Acidic or basic aqueous solutions are used, often under reflux conditions.

Major Products Formed

    Nucleophilic substitution: Substituted triazole derivatives.

    Oxidation: Oxidized triazole derivatives.

    Hydrolysis: Triazole and acetic acid derivatives.

Comparison with Similar Compounds

2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one can be compared with other triazole derivatives:

    1-(2-chloroethyl)-1H-1,2,3-triazole: Similar structure but different substitution pattern, leading to different reactivity and applications.

    1-methyl-1H-1,2,3-triazole-4-carboxylic acid: Different functional group (carboxylic acid vs. chloroacetyl), leading to different chemical properties and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique reactivity and makes it suitable for specific applications in medicinal chemistry and agrochemicals.

Properties

IUPAC Name

2-chloro-1-(1-methyltriazol-4-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6ClN3O/c1-9-3-4(7-8-9)5(10)2-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGICIXXKKKYJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1849310-14-0
Record name 2-chloro-1-(1-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
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